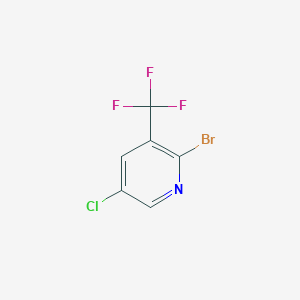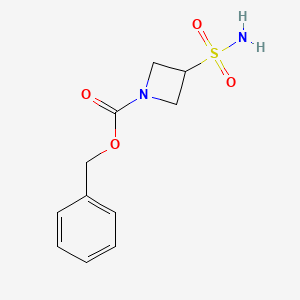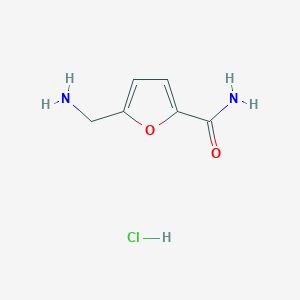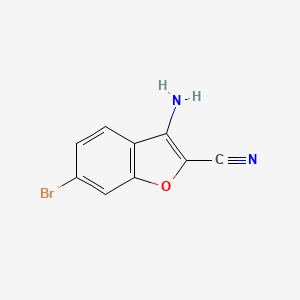![molecular formula C11H20N2O2 B1377972 Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1427359-44-1](/img/structure/B1377972.png)
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by other names such as “TERT-BUTYL 6-AMINO-3-AZABICYCLO [3.1.1]HEPTANE-3-CARBOXYLATE” and "6-AMINO-3-AZA-BICYCLO [3.1.1]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes “this compound”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core structure has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure with a nitrogen atom incorporated into it . The IUPAC name for this compound is “this compound” and its InChIKey is "DGXZHHKGGSODLS-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 212.152477885 g/mol . The topological polar surface area is 55.6 Ų .
Aplicaciones Científicas De Investigación
Neuropharmacology Research
Research on compounds structurally similar to tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has shown potential applications in neuropharmacology. Studies on analogs have indicated their role in understanding neurotransmitter systems, specifically GABAergic and glutamatergic receptors, which are crucial in the treatment of neurological disorders such as epilepsy and neuropathic pain. The modulation of these receptors by compounds like this compound analogs offers insights into novel therapeutic pathways for these conditions (King et al., 2011).
Pulmonary Research
In pulmonary research, derivatives of tert-butyl compounds have been studied for their effects on lung tissue, specifically in the context of pulmonary toxicity and adenoma formation. This research is crucial for understanding the impact of chemical compounds on lung health, which has implications for drug safety and environmental health studies. For instance, studies on butylated hydroxytoluene (BHT), a compound with structural similarities, have explored its metabolic pathways and toxic effects on lung tissue, offering insights into the mechanisms of lung injury and potential protective strategies against environmental toxins (Mizutani, Yamamoto, & Tajima, 1983).
Metabolic Studies
Metabolic studies on tert-butyl derivatives have also been conducted to understand their biotransformation and the subsequent biological effects. These studies are crucial for drug development, as they provide information on how compounds are metabolized in the body and the potential for toxic metabolites. Research in this area can inform the design of safer and more effective pharmaceuticals by identifying metabolic pathways that minimize harmful side effects (Yamamoto, Tajima, Takemura, & Mizutani, 1991).
Antioxidant Research
The study of tert-butyl compounds has extended to their antioxidant properties, which have significant implications for addressing oxidative stress-related diseases. Research in this area can contribute to the development of novel antioxidants that can mitigate the damage caused by reactive oxygen species in various pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular diseases. This research underscores the potential therapeutic applications of tert-butyl derivatives in combating oxidative stress (Rao, Lalwani, Watanabe, & Reddy, 1984).
Direcciones Futuras
Future directions for the research and application of “Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” and similar compounds could involve their incorporation into the structure of other drugs to improve their physicochemical properties . For instance, the core structure of this compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in its physicochemical properties .
Propiedades
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)


![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)




![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
